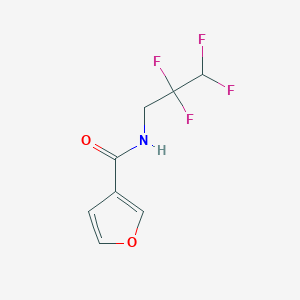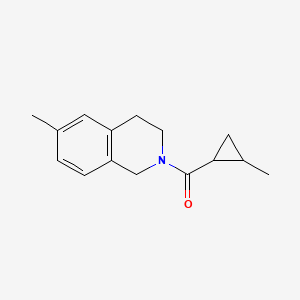
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide, also known as TFPAC, is a chemical compound that has recently gained attention in the scientific community. This compound has been synthesized for its potential use in scientific research applications.
Mecanismo De Acción
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPV1. By blocking the activity of TRPV1, N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been shown to reduce pain and inflammation in animal models. Studies have also shown that N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1beta), and interleukin-6 (IL-6), in vitro and in vivo. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has also been shown to have a low toxicity profile, making it a potential candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is its selectivity for TRPV1, which allows for the specific targeting of this ion channel. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide also has a high affinity for TRPV1, which allows for the effective inhibition of this channel. However, one limitation of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in scientific research. One potential direction is the use of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in the study of pain and inflammation in animal models. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide could also be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Another future direction is the development of more soluble analogs of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide, which could improve its effectiveness in certain experiments.
Conclusion:
In conclusion, N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research applications. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a selective inhibitor of TRPV1, which makes it a potential tool for studying the role of this ion channel in pain and inflammation. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis method of N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide involves the reaction of 2,2,3,3-tetrafluoropropylamine with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been synthesized for its potential use in scientific research applications, particularly in the field of neuroscience. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation. N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide has been shown to block the activity of TRPV1 in vitro and in vivo, making it a potential tool for studying the role of TRPV1 in pain and inflammation.
Propiedades
IUPAC Name |
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c9-7(10)8(11,12)4-13-6(14)5-1-2-15-3-5/h1-3,7H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVVMXCRFFSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,3,3-tetrafluoropropyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)